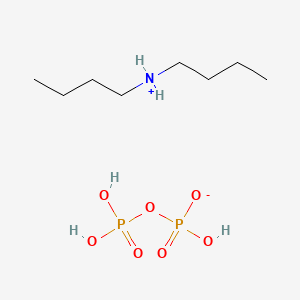
Dibutylazanium;phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylazanium;phosphono hydrogen phosphate, also known by its IUPAC name, is a compound with the molecular formula C8H23NO7P2. This compound is characterized by the presence of a phosphono hydrogen phosphate group, which is a derivative of phosphonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylazanium;phosphono hydrogen phosphate typically involves the reaction of dibutylamine with phosphoric acid derivatives. One common method is the reaction of dibutylamine with phosphoric acid under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the phosphono hydrogen phosphate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutylazanium;phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the dibutylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphono compounds. These products have significant applications in various fields, including agriculture and pharmaceuticals .
Scientific Research Applications
Dibutylazanium;phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutylazanium;phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutylazanium;phosphono hydrogen phosphate include:
Phosphonopeptides: These compounds contain phosphonic acid groups and are used as enzyme inhibitors.
Phosphinates: These compounds have similar structural features and biological activities.
Phosphonates: These compounds are widely used in agriculture and medicine for their stability and bioactivity
Uniqueness
This compound is unique due to its specific combination of the dibutylammonium group and the phosphono hydrogen phosphate group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
59562-58-2 |
|---|---|
Molecular Formula |
C8H23NO7P2 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
dibutylazanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H19N.H4O7P2/c1-3-5-7-9-8-6-4-2;1-8(2,3)7-9(4,5)6/h9H,3-8H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
GFFBAXKJVPVOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]CCCC.OP(=O)(O)OP(=O)(O)[O-] |
Related CAS |
16687-06-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


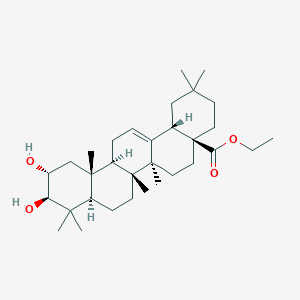
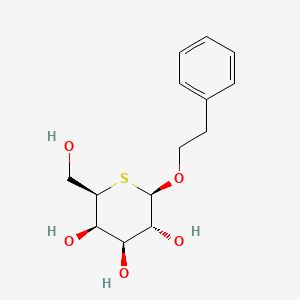
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)

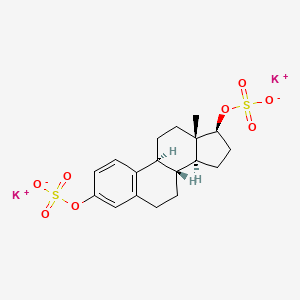

![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
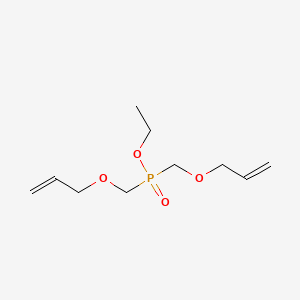

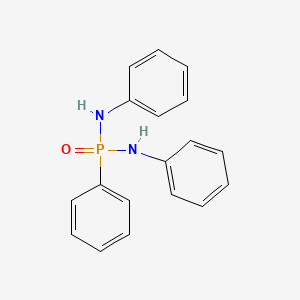
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
